Enhanced Lipophilicity for Improved Membrane Permeability vs. Unprotected Analog
Boc protection significantly increases the lipophilicity of the core scaffold compared to the unprotected 4-amino-3-hydroxybenzoic acid. The Boc-protected compound exhibits a calculated LogP (XLogP3) of 2.24 , while the unprotected analog has a LogP of 0.8 . This 1.44 LogP unit increase is associated with improved passive membrane permeability, a key parameter in cell-based assays and oral bioavailability. [1]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.24 |
| Comparator Or Baseline | 4-Amino-3-hydroxybenzoic acid (LogP = 0.8) |
| Quantified Difference | ΔLogP = +1.44 (approx. 28x increase in predicted octanol-water partition coefficient) |
| Conditions | Calculated value (XLogP3) from standardized vendor datasheets |
Why This Matters
Higher LogP is a critical differentiator for medicinal chemists designing compounds with improved cellular uptake and oral bioavailability.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
